Ergocorninine methanesulfonate is a derivative of ergocorninine, an alkaloid belonging to the ergoline family. Ergocorninine itself is produced by various fungi, particularly those in the genus Claviceps, which infect cereal crops. Ergocorninine methanesulfonate is notable for its biological activity and potential applications in pharmacology, particularly related to its effects on neurotransmitter systems and hormone regulation.
Ergocorninine is primarily sourced from ergot fungi, which grow on grains such as rye. These fungi produce a variety of alkaloids that can have significant effects on both human and animal health. The methanesulfonate derivative is synthesized for research and potential therapeutic uses, leveraging the properties of the parent compound.
Ergocorninine methanesulfonate is classified as an ergoline alkaloid. This class of compounds is characterized by a tetracyclic structure that includes a nitrogen atom in its ring system, contributing to their biological activity. Ergocorninine methanesulfonate is often studied for its pharmacological properties, including its influence on neurotransmitter release and hormonal balance.
The synthesis of ergocorninine methanesulfonate typically involves the reaction of ergocorninine with methanesulfonic acid. A common method includes dissolving ergocorninine in absolute ethanol and adding methanesulfonic acid under controlled conditions.
Technical Details:
The molecular formula of ergocorninine methanesulfonate is . Its structure features a complex tetracyclic framework characteristic of ergoline alkaloids, with a methanesulfonate group contributing to its solubility and reactivity.
Ergocorninine methanesulfonate can participate in various chemical reactions typical of alkaloids, including:
Technical Details:
The compound's ability to interact with biological systems often involves binding to receptors or enzymes, impacting neurotransmitter dynamics and hormonal pathways .
The mechanism of action for ergocorninine methanesulfonate involves interaction with neurotransmitter receptors and hormonal pathways. It exhibits activity similar to that of certain neurotransmitters due to its structural similarity to indole derivatives.
Research indicates that ergocorninine derivatives can inhibit the secretion of prolactin and other hormones by acting on the pituitary gland. In studies involving lactating rats, administration led to a temporary reduction in milk production, showcasing its potential regulatory effects on endocrine functions .
Ergocorninine methanesulfonate has several potential applications:
Ergocorninine methanesulfonate originates from ergocorninine, a hydrogenated ergopeptine alkaloid produced primarily by fungi in the genus Claviceps, notably Claviceps purpurea. This fungus infects cereal crops (e.g., rye, barley), forming sclerotia ("ergots") that accumulate high concentrations of ergot alkaloids. The biosynthesis begins with the condensation of dimethylallyl diphosphate (DMAPP) and L-tryptophan, catalyzed by dimethylallyltryptophan synthase (DMATS), encoded by the dmaW gene. This step yields 4-dimethylallyl-L-tryptophan, the first committed intermediate [1] [9].
Subsequent steps involve N-methylation (catalyzed by EasF), oxidations (EasE and EasC), and ring closure to form chanoclavine-I aldehyde—a key branch point in ergot alkaloid pathways. In Claviceps spp., chanoclavine-I aldehyde undergoes isomerization via EasA (an old yellow enzyme homolog with phenylalanine at position 156) to form agroclavine. Agroclavine is then hydroxylated by CloA to elymoclavine, followed by oxidation to lysergic acid. Lysergic acid is activated by lysergyl peptide synthetase (LPS), a two-module nonribosomal peptide synthetase (NRPS). LPS1 incorporates lysergic acid and the first amino acid (L-alanine), while LPS2 adds the second (L-proline) and third (L-valine for ergocornine) amino acids. Cyclization and oxidation yield ergocornine, which is hydrogenated to form dihydroergocornine (ergocorninine). Methanesulfonate salt formation occurs during pharmaceutical purification [1] [5] [9].
Table 1: Key Enzymes in Ergocorninine Biosynthesis in Claviceps spp.
Gene | Enzyme | Function |
---|---|---|
dmaW | DMATS | Prenylation of L-tryptophan with DMAPP |
easF | Methyltransferase | N-methylation of 4-dimethylallyl-L-tryptophan |
easE, easC | Oxidoreductase/Catalase | Oxidation and cyclization to chanoclavine-I aldehyde |
easA | Old Yellow Enzyme | Isomerization to agroclavine (Phe¹⁵⁶ variant) |
cloA | Cytochrome P450 | Hydroxylation of agroclavine to elymoclavine |
lps1, lps2 | NRPS Modules | Assembly of lysergic acid-tripeptide chain (ergocornine precursor) |
Epichloë endophytes (e.g., Epichloë festucae, Epichloë coenophiala) form symbiotic relationships with cool-season grasses (e.g., tall fescue, ryegrass) and produce ergovaline—a structurally analogous ergopeptine to ergocorninine. While Epichloë does not natively produce ergocorninine, its biosynthetic machinery shares early pathway steps with Claviceps. The Epichloë eas gene cluster includes homologs of dmaW, easF, easE, and easC, directing synthesis up to chanoclavine-I aldehyde [2] [6] [10].
Critically, Epichloë utilizes an EasA enzyme with tyrosine at position 156, which reduces chanoclavine-I aldehyde to festuclavine instead of isomerizing it to agroclavine. Festuclavine is oxidized by a cloA homolog to fumigaclavine B, but Epichloë lacks functional LPS enzymes for ergopeptine assembly. Instead, it produces simple lysergic acid amides (e.g., ergovaline) via a distinct lps gene cluster (lpsA, lpsB). Ergocorninine derivatives in grasses arise only when Claviceps contaminates pastures or when Epichloë strains are genetically modified to express Claviceps-like NRPS [6] [7] [10].
The ecological role of ergovaline/ergocorninine analogs in Epichloë symbiota includes deterrence of herbivores via vasoconstrictive and neurological effects. However, accumulation in infected grasses causes "fescue toxicosis" in livestock, underscoring the agricultural impact of these alkaloids [2] [6].
The ergot alkaloid pathway is governed by the eas gene cluster, spanning 25–68 kb in Claviceps and Epichloë. This cluster includes core genes (dmaW, easF, easE, easC, easA, cloA) and accessory genes (lps1/2, easH, easP) co-regulated by transcription factors (e.g., CpH4 in C. purpurea). The polymorphic site at EasA position 156 dictates pathway branching:
Post-branch point modifications involve:
Epigenetic factors (e.g., histone acetylation) and environmental conditions (e.g., pH, light) further modulate cluster expression. For instance, C. purpurea upregulates eas genes during sclerotial development, aligning alkaloid production with host infection cycles [4] [9].
Table 2: Regulation Points in Ergot Alkaloid Biosynthesis
Regulatory Mechanism | Effect on Pathway |
---|---|
EasA Polymorphism | Phe¹⁵⁶: Agroclavine → Lysergic acid → Ergopeptines (e.g., ergocorninine). Tyr¹⁵⁶: Festuclavine → Dihydroergot alkaloids. |
NRPS Domain Specificity | A-domains select amino acids (e.g., L-valine for ergocornine). R* domain enables cyclization. |
Epigenetic Control | Histone H3 acetylation enhances eas cluster transcription. |
Nutrient Limitation | Phosphate starvation induces dmaW and lps2 expression. |
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